N-hydroxycyclopentanecarboxamide N-hydroxycyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 64214-51-3
VCID: VC4488198
InChI: InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8)
SMILES: C1CCC(C1)C(=O)NO
Molecular Formula: C6H11NO2
Molecular Weight: 129.159

N-hydroxycyclopentanecarboxamide

CAS No.: 64214-51-3

Cat. No.: VC4488198

Molecular Formula: C6H11NO2

Molecular Weight: 129.159

* For research use only. Not for human or veterinary use.

N-hydroxycyclopentanecarboxamide - 64214-51-3

Specification

CAS No. 64214-51-3
Molecular Formula C6H11NO2
Molecular Weight 129.159
IUPAC Name N-hydroxycyclopentanecarboxamide
Standard InChI InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8)
Standard InChI Key UJWWRLYXVMPKEU-UHFFFAOYSA-N
SMILES C1CCC(C1)C(=O)NO

Introduction

Chemical Identity and Structural Characteristics

N-Hydroxycyclopentanecarboxamide is systematically named as cyclopentanecarboxamide substituted with a hydroxylamine group at the nitrogen position. Its IUPAC name, N-hydroxycyclopentanecarboxamide, reflects this configuration, where the cyclopentane ring is appended with a carboxamide group and a hydroxylamine moiety . The compound’s molecular structure (Fig. 1) features a five-membered cyclopentane ring, a carboxamide functional group (CONH2-\text{CONH}_2), and a hydroxylamine substituent (NHOH-\text{NHOH}), which collectively contribute to its reactivity and biological interactions.

Molecular and Stereochemical Properties

The molecular formula C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2 corresponds to a monoisotopic mass of 129.079 Da . Stereochemical variants, such as (1S,2R)-2-hydroxycyclopentanecarboxamide and 3-hydroxycyclopentanecarboxamide (CAS 1314902-60-7), highlight the importance of stereochemistry in modulating biological activity . For instance, the (1S,2R)-isomer is synthesized via chemoenzymatic methods to achieve high stereoselectivity, underscoring the role of chiral centers in pharmacological optimization.

Table 1: Key Molecular Descriptors of N-Hydroxycyclopentanecarboxamide

PropertyValueSource
CAS Number64214-51-3
Molecular FormulaC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2
Molecular Weight129.16 g/mol
MDL NumberMFCD09933523
SMILESC1CC(C(C1)O)C(=O)N

Synthesis and Manufacturing Pathways

The synthesis of N-hydroxycyclopentanecarboxamide is detailed in patent literature, particularly in methods targeting HDAC inhibitors . A representative approach involves multi-step organic transformations:

Hydrogenation-Based Debenzylation

A critical step in the synthesis involves debenzylation via hydrogenation. For example, a hydroxybenzyl intermediate is subjected to hydrogen gas in the presence of a palladium catalyst, yielding the final product . Reaction conditions typically employ solvents such as methanol or tetrahydrofuran at temperatures between 0–30°C and pressures of 10510^510610^6 Pa . This method ensures high purity and scalability, though optimization is required to minimize byproducts.

Chemoenzymatic Stereoselective Synthesis

For stereoisomers like (1S,2R)-2-hydroxycyclopentanecarboxamide, chemoenzymatic routes leverage biocatalysts to achieve enantiomeric excess. These methods often involve kinetic resolution or asymmetric catalysis, highlighting the versatility of carboxamide synthesis in targeting specific stereochemical outcomes.

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly after handling
H319: Eye irritationP305+P351+P338: Rinse cautiously with water
H335: Respiratory irritationP261: Avoid breathing dust/fumes

Future Directions and Research Gaps

Despite its promising scaffold, N-hydroxycyclopentanecarboxamide lacks comprehensive in vitro and in vivo data. Priority research areas include:

  • Mechanistic Studies: Elucidating HDAC isoform selectivity and binding kinetics.

  • Synthetic Optimization: Developing cost-effective, green chemistry routes.

  • Therapeutic Expansion: Evaluating antiparasitic or antiviral activity, inspired by related carboxamides .

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